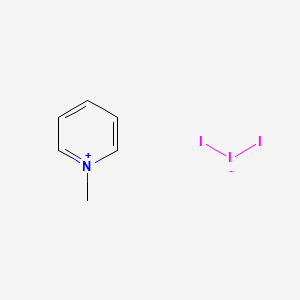
Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate is an organic compound with a complex structure that includes a cyclopentyl ring substituted with three oxo groups and a heptanoate ester chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate can be achieved through a multi-step process. One common method involves the Piancatelli rearrangement, which is catalyzed by zinc chloride (ZnCl2). This reaction converts methyl 8-(furan-2-yl)-8-hydroxyoctanoate to the desired product through isomerization . The starting material, methyl 8-(furan-2-yl)-8-hydroxyoctanoate, can be obtained by reducing methyl 8-(furan-2-yl)-8-oxooctanoate with sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate exerts its effects involves interactions with specific molecular targets. The compound’s oxo groups and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Methyl heptanoate: A simpler ester with a heptanoate chain but lacking the cyclopentyl ring and oxo groups.
Methyl 8-(furan-2-yl)-8-hydroxyoctanoate: A precursor in the synthesis of Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring with multiple oxo groups and a heptanoate ester chain. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler esters and related compounds.
特性
CAS番号 |
41138-63-0 |
|---|---|
分子式 |
C13H18O5 |
分子量 |
254.28 g/mol |
IUPAC名 |
methyl 7-(2,3,5-trioxocyclopentyl)heptanoate |
InChI |
InChI=1S/C13H18O5/c1-18-12(16)7-5-3-2-4-6-9-10(14)8-11(15)13(9)17/h9H,2-8H2,1H3 |
InChIキー |
IYVJDJXPPVXUBA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCC1C(=O)CC(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)









![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)


